ethyl (2Z)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2Z)-2-(3-fluoro-6H-benzocbenzoxepin-11-ylidene)acetate typically involves a multi-step process. One common method includes the following steps:
- Formation of the benzocbenzoxepin core : This step involves the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the fluoro substituent : Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
- Esterification : The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of ethyl (2Z)-2-(3-fluoro-6H-benzocbenzoxepin-11-ylidene)acetate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2Z)-2-(3-fluoro-6H-benzocbenzoxepin-11-ylidene)acetate can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
- Reduction : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the fluoro substituent.
- Substitution : Nucleophilic substitution reactions can occur at the fluoro position, with reagents such as sodium methoxide or potassium tert-butoxide.
- Oxidation : Potassium permanganate, chromium trioxide, acidic or basic conditions.
- Reduction : Hydrogen gas, palladium catalyst, mild temperatures.
- Substitution : Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
- Oxidation : Oxidized derivatives with additional functional groups.
- Reduction : Reduced derivatives with hydrogen replacing the fluoro substituent.
- Substitution : Substituted derivatives with various nucleophiles replacing the fluoro group.
Scientific Research Applications
Ethyl (2Z)-2-(3-fluoro-6H-benzocbenzoxepin-11-ylidene)acetate has several scientific research applications:
- Medicinal Chemistry : The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
- Material Science : Its unique structure makes it a candidate for the development of novel organic materials with specific electronic and optical properties.
- Biological Research : The compound is used as a probe to study various biological processes, including enzyme interactions and receptor binding.
- Industrial Applications : It is explored for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(3-fluoro-6H-benzocbenzoxepin-11-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro substituent plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl (2Z)-2-(3-fluoro-6H-benzocbenzoxepin-11-ylidene)acetate can be compared with other similar compounds, such as:
- Ethyl (2Z)-2-(6H-benzocbenzoxepin-11-ylidene)acetate : Lacks the fluoro substituent, resulting in different chemical and biological properties.
- Ethyl (2Z)-2-(3-chloro-6H-benzocbenzoxepin-11-ylidene)acetate : Contains a chloro substituent instead of fluoro, leading to variations in reactivity and biological activity.
- Ethyl (2Z)-2-(3-bromo-6H-benzocbenzoxepin-11-ylidene)acetate : The bromo substituent imparts distinct electronic and steric effects compared to the fluoro group.
The uniqueness of ethyl (2Z)-2-(3-fluoro-6H-benzocbenzoxepin-11-ylidene)acetate lies in its specific substitution pattern, which influences its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C18H15FO3 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
ethyl (2Z)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetate |
InChI |
InChI=1S/C18H15FO3/c1-2-21-18(20)10-16-14-6-4-3-5-12(14)11-22-17-9-13(19)7-8-15(16)17/h3-10H,2,11H2,1H3/b16-10- |
InChI Key |
LANYMOXIGNVBLO-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\C2=C(C=C(C=C2)F)OCC3=CC=CC=C31 |
Canonical SMILES |
CCOC(=O)C=C1C2=C(C=C(C=C2)F)OCC3=CC=CC=C31 |
Origin of Product |
United States |
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